molecular formula C21H23N5O2 B12054462 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-61-2

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12054462
CAS No.: 476480-61-2
M. Wt: 377.4 g/mol
InChI Key: QLNUWZDSGDACGH-UHFFFAOYSA-N
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Description

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS: 476480-00-9, molecular formula: C23H28N6O2) is a purine-2,6-dione derivative characterized by a diethylamino group at position 8 and a naphthalen-1-ylmethyl substituent at position 7 . Its structural features, including the hydrophobic naphthyl group and polar diethylamino side chain, make it a candidate for targeted drug discovery.

Properties

CAS No.

476480-61-2

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

8-(diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H23N5O2/c1-4-25(5-2)20-22-18-17(19(27)23-21(28)24(18)3)26(20)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3,(H,23,27,28)

InChI Key

QLNUWZDSGDACGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the diethylamino, methyl, and naphthalen-1-ylmethyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences bioactivity and binding affinity:

  • Diethylamino Group (Target Compound): Enhances solubility via its basic amine while maintaining moderate hydrophobicity.
  • 3-Hydroxypropylamino Group (): The hydroxyl group improves water solubility but may reduce membrane permeability compared to the diethylamino analogue .
  • Trifluoropropyl Group (3-29A) : Fluorination in 1,3,7-trimethyl-8-(3,3,3-trifluoropropyl)-purine-2,6-dione increases metabolic stability and lipophilicity, though activity data remain unreported .
  • Piperidinyloxy Group (NCT-501 Derivatives) : Substitutions like 8-(piperidin-4-yloxy) in theophylline-based inhibitors (e.g., compound 34) show enhanced selectivity for aldehyde dehydrogenase isoforms due to steric and electronic effects .

Substituent Variations at Position 7

The naphthalen-1-ylmethyl group at position 7 provides a bulky aromatic moiety critical for target engagement:

  • Naphthalen-3-ylmethyl (ZINC06444857) : Positional isomerism (1- vs 3-naphthyl) alters binding pocket interactions, as seen in Eg5 inhibition studies .
  • Phenethyl (Compound 39, ) : Linear alkyl chains may enhance flexibility but decrease π-π stacking interactions compared to naphthyl groups .

Data Tables

Table 1. Structural and Activity Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Key Activity (IC50/Outcome) Source
Target Compound Naphthalen-1-ylmethyl Diethylamino Under investigation
ZINC06444857 Naphthalen-3-ylmethyl 3-(Imidazol-1-yl)propylamino Eg5 ATPase inhibition (2.37 µM)
8-(3-Hydroxypropylamino) Analogue Naphthalen-1-ylmethyl 3-Hydroxypropylamino Solubility-enhanced derivative
3-29A (Trifluoropropyl Derivative) 3,3,3-Trifluoropropyl Methyl Fluorinated metabolic stability
NCT-501 (Piperidinyloxy Derivative) 3-Methylbenzyl Piperidin-4-yloxy ALDH1A1 inhibition (N/A)

Biological Activity

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, a member of the purine family, has garnered attention for its potential biological activities. This compound's unique structure, featuring a diethylamino group and a naphthalene moiety, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O2C_{21}H_{23}N_{5}O_{2}. Its structural characteristics include:

  • Molecular Weight : 377.44 g/mol
  • SMILES Notation : CCN(CC)C1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C

Biological Activity Overview

Current research indicates that compounds similar to 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione may exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
  • Antiviral Activity : Certain purines have been shown to possess antiviral properties, potentially through mechanisms involving the inhibition of viral replication.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological pathways. The diethylamino group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with molecular targets.

Research Findings

Despite limited literature directly addressing the biological activity of 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, related compounds provide insights into its potential effects:

Study Focus Findings
Anticancer ActivitySimilar purines inhibited the growth of various cancer cell lines (e.g., breast cancer) through apoptosis induction.
Antiviral MechanismsInvestigations revealed that certain purines could inhibit viral polymerases, preventing viral replication.
NeuroprotectionStudies indicated that analogs could protect neuronal cells from oxidative stress-induced damage.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have shown promising results:

  • Anticancer Study : A derivative demonstrated significant cytotoxicity against human leukemia cells in vitro.
  • Antiviral Research : A related purine was effective against herpes simplex virus type 1 (HSV-1) in animal models.
  • Neuroprotective Investigation : An analog exhibited protective effects on dopaminergic neurons in a Parkinson's disease model.

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